An In-Depth Technical Guide to the Chemistry and Therapeutic Potential of the 3-Methyl-1-phenyl-1H-pyrazol-5-amine Scaffold
An In-Depth Technical Guide to the Chemistry and Therapeutic Potential of the 3-Methyl-1-phenyl-1H-pyrazol-5-amine Scaffold
Introduction: The Prominence of the Pyrazole Nucleus in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have allowed for its incorporation into a multitude of compounds demonstrating a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects[1][2]. This guide delves into the specific and highly significant scaffold of 3-methyl-1-phenyl-1H-pyrazol-5-amine.
While direct literature on the N-phenylated derivative, 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine, is sparse, a comprehensive understanding can be built from its foundational and well-characterized parent compound. This guide will therefore provide an in-depth exploration of 3-methyl-1-phenyl-1H-pyrazol-5-amine, covering its synthesis, characterization, and chemical properties. Critically, we will examine its tautomeric relationship with the neuroprotective drug Edaravone and explore the therapeutic implications of this scaffold. Finally, we will propose a scientifically grounded synthetic pathway to the target N,1-diphenyl derivative, providing a roadmap for future research and development in this promising chemical space.
Part 1: The Foundational Scaffold: 3-Methyl-1-phenyl-1H-pyrazol-5-amine
A thorough understanding of the parent amine is paramount before considering its derivatives. This compound, also known by synonyms such as 1-Phenyl-3-methyl-5-aminopyrazole, serves as a critical building block for more complex molecules.
Chemical Identity and Physicochemical Properties
The structural integrity and physical characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. The core scaffold possesses a well-defined set of properties.
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IUPAC Name: 3-methyl-1-phenyl-1H-pyrazol-5-amine[3]
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CAS Registry Number: 1131-18-6[3]
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Molecular Weight: 173.21 g/mol [4]
The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 173.2144 g/mol | [3] |
| XLogP3 | 1.9 | |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Topological Polar Surface Area | 43.8 Ų | [4] |
One of the most critical aspects of this molecule is its existence in tautomeric equilibrium with its keto form, 3-methyl-1-phenyl-2-pyrazolin-5-one, which is known as the drug Edaravone. This equilibrium is highly dependent on the solvent and pH, influencing the molecule's reactivity and biological interactions.
Synthesis and Purification
The most common and efficient synthesis of the pyrazole core involves a classic condensation reaction. This method is reliable and scalable, making it suitable for both laboratory and industrial production. The primary route is the reaction of phenylhydrazine with ethyl acetoacetate.
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Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
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Reaction: Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the initial condensation and subsequent intramolecular cyclization.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
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Purification: The crude product is often purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone). The aminopyrazole tautomer can be favored under specific conditions, but the pyrazolone is often the isolated product of this direct synthesis.
The self-validating nature of this protocol lies in the distinct physical properties of the product. A sharp melting point and characteristic spectroscopic data (NMR, IR) confirm the successful synthesis and purity of the compound.
Caption: Synthetic workflow for 3-methyl-1-phenyl-1H-pyrazol-5-amine.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
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¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group (a singlet around 2.2 ppm), a singlet for the pyrazole ring proton (around 5.5 ppm), and multiplets for the phenyl group protons (in the 7.2-7.8 ppm range). The amine protons would appear as a broad singlet.
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¹³C NMR: The carbon spectrum will display characteristic peaks for the methyl carbon, the carbons of the pyrazole ring, and the carbons of the phenyl ring.
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Infrared (IR) Spectroscopy: The IR spectrum provides evidence of key functional groups. Expect to see N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretches for the aromatic and methyl groups, and C=N/C=C stretching vibrations in the 1500-1600 cm⁻¹ region[3].
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Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 173)[5].
High-Performance Liquid Chromatography (HPLC) is an essential tool for verifying the purity of the synthesized compound.
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Column and Mobile Phase: Utilize a reverse-phase C18 column. A suitable mobile phase could consist of a gradient mixture of acetonitrile and water, with a small amount of an acid like formic acid (for MS compatibility) or phosphoric acid[6].
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
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Injection and Detection: Inject the sample onto the column and monitor the elution profile using a UV detector, typically at a wavelength where the phenyl-pyrazole chromophore absorbs strongly (e.g., 254 nm).
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Data Analysis: A pure sample should yield a single, sharp peak. The retention time is characteristic of the compound under the specific HPLC conditions.
Part 2: The Target Molecule: 3-Methyl-N,1-diphenyl-1H-pyrazol-5-amine
With a solid foundation in the parent amine, we can now turn our attention to the N-phenylated target molecule. This derivatization involves forming a new carbon-nitrogen bond at the 5-amino position.
Proposed Synthesis: The Path to N-Arylation
While specific literature for this reaction is unavailable, a robust and widely used method for N-arylation of heterocyclic amines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance.
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Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 equiv.), an aryl halide such as iodobenzene or bromobenzene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%).
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Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane. Add a base, typically sodium tert-butoxide (NaO tBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv.). The choice of base is critical; it must be strong enough to deprotonate the amine but not cause unwanted side reactions.
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Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, for several hours until TLC or LC-MS analysis indicates the consumption of the starting amine.
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Purification: Upon completion, the reaction is cooled, diluted with a solvent like ethyl acetate, and washed with water or brine. The organic layer is dried and concentrated. The crude product would then be purified using column chromatography on silica gel to isolate the desired 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine.
Caption: Proposed synthetic route via Buchwald-Hartwig amination.
Predicted Properties and Structural Considerations
The addition of a second phenyl group is expected to significantly alter the molecule's properties:
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Spectroscopy: The most notable change would be the disappearance of the N-H protons in the ¹H NMR spectrum and the N-H stretching band in the IR spectrum. New signals corresponding to the second phenyl group would appear in both ¹H and ¹³C NMR.
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Physicochemical Properties: The molecular weight would increase, and the molecule would become more lipophilic (higher XLogP). This would likely decrease its solubility in polar solvents like water and increase its solubility in organic solvents. The melting point would also be expected to change significantly.
Part 3: Relevance in Drug Discovery and Medicinal Chemistry
The therapeutic importance of this scaffold is best exemplified by its tautomer, Edaravone.
The Edaravone Story: A Case Study in Neuroprotection
Edaravone (marketed as Radicava) is a medication approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke[7][8][9]. ALS is a devastating and fatal neurodegenerative disease characterized by the progressive loss of motor neurons[8]. Oxidative stress is believed to be a key component in the pathophysiology of ALS, leading to neuronal cell death[7][10].
Mechanism of Action: Combating Oxidative Stress
The therapeutic effect of Edaravone is attributed to its potent antioxidant and free radical scavenging properties[10][11]. Free radicals are highly reactive molecules that can damage essential cellular components like lipids, proteins, and DNA. Edaravone works by neutralizing these harmful species, thereby reducing oxidative stress and protecting neurons from damage[9][11]. Its mechanism involves inhibiting lipid peroxidation and reducing reactive oxygen species, which helps to preserve the integrity of cell membranes and mitigate neuronal death[11].
Caption: Edaravone's mechanism in reducing oxidative stress.
The Broader Significance of the Pyrazole Scaffold
Beyond neuroprotection, the pyrazole nucleus is a privileged scaffold in drug design. Its derivatives have been successfully developed as:
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Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a pyrazole ring.
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Anticancer agents: Pyrazole derivatives have shown promise by inhibiting various kinases involved in cancer progression[2].
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Antimicrobial agents: The scaffold is present in numerous compounds with antibacterial and antifungal activity[1].
The versatility and established biological activity of pyrazoles ensure that they will remain a focus of research for scientists and drug development professionals for the foreseeable future.
Conclusion
The 3-methyl-1-phenyl-1H-pyrazol-5-amine core is a molecule of significant chemical and therapeutic importance. Its straightforward synthesis and rich reactivity make it an ideal starting point for the development of novel compounds. Its direct link to the neuroprotective drug Edaravone highlights the profound potential held within this scaffold to combat complex diseases like ALS. By leveraging established synthetic methodologies such as the Buchwald-Hartwig amination, researchers can readily access derivatives like 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine, opening new avenues for exploring structure-activity relationships and developing the next generation of pyrazole-based therapeutics. This guide provides a comprehensive foundation for any scientist looking to innovate within this exciting and impactful area of medicinal chemistry.
References
-
Watanabe, K., Tanaka, M., & Yuki, S. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. PMC. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone? Patsnap. [Link]
-
Australian Prescriber. (2025, October 14). Edaravone for amyotrophic lateral sclerosis. Therapeutic Guidelines. [Link]
-
MND Australia. Radicava/Edaravone. [Link]
-
Wikipedia. Edaravone. [Link]
-
NIST. (2025). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]
-
El-Metwaly, N. M., & El-Gazzar, A. B. A. (2018). Synthesis and antiviral activity of new 3-methyl-1,5-diphenyl-1H-pyrazole Derivatives. ResearchGate. [Link]
-
PubChem. 5-Amino-3-methyl-1-phenylpyrazole. PubChem. [Link]
-
MDPI. (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]
-
SIELC Technologies. (2018, February 16). 3-Methyl-1-phenyl-1H-pyrazol-5-amine. SIELC Technologies. [Link]
-
ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]
-
PharmaCompass. 3-amino-5-methyl pyrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]
-
US EPA. (2023, November 1). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- - Substance Details. SRS | US EPA. [Link]
-
NIST. (2025). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]
-
NIST. (2025). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]
-
PubChemLite. 3-methyl-1,4-diphenyl-1h-pyrazol-5-amine. PubChemLite. [Link]
-
PubChemLite. 3-methyl-5-phenyl-1h-pyrazol-4-amine. PubChemLite. [Link]
-
Semantic Scholar. Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives. Semantic Scholar. [Link]
-
Bohrium. (2022, October 24). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Bohrium. [Link]
-
Al-Warhi, T. I., Al-qasoumi, S. I., & Al-Salahi, R. A. (2024, June 25). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. PMC. [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
Navarrete-Vázquez, G., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]
-
Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
-
ResearchGate. Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of.... ResearchGate. [Link]
-
Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]
-
ResearchGate. (2025, August 9). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). ResearchGate. [Link]
-
MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
SpectraBase. 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
ResearchGate. IR Spectrum for P (3 methyl-1-phenyl pyrazol-5-one). ResearchGate. [Link]
-
MDPI. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI. [Link]
- Google Patents. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
-
Corey Organics. 3-Methyl-1-phenyl -1H-pyrazole -5-amine manufacturers. Corey Organics. [Link]
-
Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 3. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 4. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 6. 3-Methyl-1-phenyl-1H-pyrazol-5-amine | SIELC Technologies [sielc.com]
- 7. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edaravone for amyotrophic lateral sclerosis - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Edaravone - Wikipedia [en.wikipedia.org]
- 10. als-mnd.org [als-mnd.org]
- 11. What is the mechanism of Edaravone? [synapse.patsnap.com]
